5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound with a complex structure that includes methoxy groups and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted anilines with ketones, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the tetrahydroquinoline core play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyflavanone: Shares the methoxy groups but has a different core structure.
4-Methoxyphenyl derivatives: Compounds with similar substituents but different core frameworks.
Uniqueness
What sets 5,7-DIMETHOXY-4-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its unique combination of methoxy groups and the tetrahydroquinoline core, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5,7-dimethoxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-12-6-4-5-11(7-12)14-10-17(20)19-15-8-13(22-2)9-16(23-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPKLKHNKDQLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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